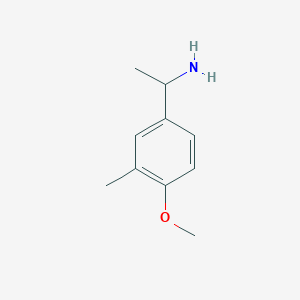

1-(4-Methoxy-3-methylphenyl)ethanamine

Description

Significance as a Substituted Phenethylamine (B48288) Derivative

The phenethylamine scaffold is a fundamental structural motif found in a wide array of biologically active molecules, including hormones, neurotransmitters, and medicinal agents. nih.gov Substituted phenethylamines are a diverse chemical class based on this core structure, where hydrogen atoms on the phenyl ring, sidechain, or amino group are replaced by other functional groups. wikipedia.org This structural diversity leads to a broad spectrum of pharmacological activities, with members of this class functioning as central nervous system stimulants, hallucinogens, appetite suppressants, and antidepressants. wikipedia.org

Many endogenous compounds, such as the catecholamines dopamine, norepinephrine, and epinephrine, are substituted phenethylamines that play crucial roles in the central nervous system. nih.gov The significance of synthetic derivatives like 1-(4-Methoxy-3-methylphenyl)ethanamine lies in their utility as building blocks and intermediates in medicinal chemistry. The specific substitutions on the phenyl ring—a methoxy (B1213986) group at the 4-position and a methyl group at the 3-position—create a unique electronic and steric environment. This makes the compound a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. Optically active α-methylphenylethylamines, a category that includes this compound, are recognized as important chiral building blocks in the development of new drugs. mdma.ch

Role in Contemporary Organic Synthesis

In modern organic synthesis, particularly in the field of asymmetric synthesis, chiral amines are indispensable tools. A closely related compound, (S)-(-)-1-(4-methoxyphenyl)ethylamine, which lacks the 3-methyl group, serves as a prime example of the utility of this structural class. It is employed as a chiral resolving agent, a chiral auxiliary, and a chiral base or catalyst in the asymmetric synthesis of other chiral amines. google.comgoogle.com These applications are critical for producing enantiomerically pure compounds, which is often a requirement for pharmaceuticals.

For instance, (S)-(-)-1-(4-methoxyphenyl)ethylamine is a precursor in the synthesis of S(+)-4-(1-phenylethylamino)quinazolines and haloaryl-β-amino acids. chemicalbook.com It has also been used as a key intermediate in the total synthesis of complex natural products like solanoeclepin A. chemicalbook.com Given the structural similarity, this compound is expected to exhibit comparable utility in organic synthesis. Its chiral nature makes it a valuable component for diastereoselective and enantioselective reactions, such as Michael additions, and for the preparation of other chiral molecules like thiazoles. chemicalbook.com The presence of the additional methyl group can offer different steric and electronic properties, potentially leading to improved selectivity or reactivity in certain synthetic transformations compared to its non-methylated counterpart.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxy-3-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6,8H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGLAYDRPDYUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276557 | |

| Record name | 4-Methoxy-α,3-dimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104338-23-0 | |

| Record name | 4-Methoxy-α,3-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104338-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-α,3-dimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Methoxy 3 Methylphenyl Ethanamine

Classical Synthetic Routes

Classical approaches to synthesizing 1-(4-methoxy-3-methylphenyl)ethanamine typically yield a racemic mixture of its enantiomers. These methods are often robust and utilize readily available starting materials.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine source, followed by reduction of the intermediate imine.

A primary and direct method for preparing this compound is the reductive amination of the corresponding ketone, 4-methoxy-3-methylacetophenone. guidechem.com This process typically involves two key steps: the formation of an imine or enamine intermediate, followed by its reduction to the target amine. Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst). masterorganicchemistry.comsemanticscholar.orgorganic-chemistry.org The reaction is versatile and can be performed as a one-pot synthesis. organic-chemistry.org

Alternatively, the synthesis can start from 4-methoxy-3-methylbenzaldehyde (B1345598). This aldehyde can be reacted with a nitrogen source to form an imine, which is then reduced to yield the desired amine. The choice between the ketone or aldehyde precursor depends on availability and the specific reaction conditions preferred.

| Starting Material | Amine Source | Reducing Agent | Key Features |

|---|---|---|---|

| 4-Methoxy-3-methylacetophenone | Ammonia (B1221849), Ammonium (B1175870) Formate, or Primary Amine | H₂/Pd/C, NaBH₃CN, NaBH(OAc)₃ | Direct, often one-pot synthesis of the racemic amine. masterorganicchemistry.comsemanticscholar.orgorganic-chemistry.org |

An alternative route involves the use of nitroalkene intermediates. This method begins with the Henry condensation of 4-methoxy-3-methylbenzaldehyde with a nitroalkane, such as nitroethane. This reaction forms a (4-methoxy-3-methylphenyl)-2-nitroalkene intermediate. The subsequent step involves the reduction of both the nitro group and the carbon-carbon double bond. This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, which simultaneously reduces both functional groups to yield the target this compound.

These strategies involve introducing the amine group onto a pre-existing carbon skeleton. One such method is the asymmetric hydroboration followed by amination of a vinyl precursor. This process would start with 1-methoxy-2-methyl-4-vinylbenzene. The vinyl group undergoes hydroboration, and the resulting organoborane is then treated with an aminating agent like hydroxylamine-O-sulfonic acid (H₂NOSO₃H) to install the amine group. google.com Although this can be adapted for stereoselectivity, its non-stereoselective version provides a classical route to the racemic amine.

More complex, multi-step syntheses can also be employed, often allowing for the construction of the molecule from simpler, readily available precursors. syrris.jp For instance, a synthesis could begin with a simpler phenol (B47542) or anisole (B1667542) derivative, followed by a series of reactions to introduce the methyl and acetyl (or a precursor to the ethylamine) groups. Such sequences might involve Friedel-Crafts acylation to introduce the acetyl group onto a 3-methylanisole (B1663972) core, followed by reductive amination as the final step. These longer routes offer flexibility in introducing various substituents on the aromatic ring. researchgate.net

Reductive Amination Approaches

Stereoselective Synthesis of this compound Enantiomers

As this compound is a chiral molecule, the synthesis of its individual enantiomers, (R)-1-(4-methoxy-3-methylphenyl)ethanamine and (S)-1-(4-methoxy-3-methylphenyl)ethanamine, is of significant interest. This is achieved either by synthesizing the chiral center with a specific configuration or by separating the enantiomers from a racemic mixture.

A common strategy is the classical resolution of the racemic amine. onyxipca.com This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which possess different physical properties, such as solubility. google.comresearchgate.net This difference allows for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the optically pure amine. Common resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. onyxipca.comgoogle.com For example, resolution of (±)-1-(4-methoxyphenyl)ethylamine has been achieved with (S)-2-(2-Naphthyl)glycolic acid, yielding the (S)-enantiomer with 87% optical purity, which can be enhanced through further recrystallizations. google.com

Another approach is the use of chiral auxiliaries. For instance, 4-methoxyacetophenone can be condensed with a chiral amine like (1S,2R)-(+)-norephedrine to form a chiral imine. google.com This imine is then reduced, where the existing stereocenter on the norephedrine (B3415761) moiety directs the stereochemical outcome of the new stereocenter. Subsequent cleavage of the auxiliary group yields the desired enantiomerically enriched amine. google.com

Enzymatic resolution is another powerful technique. researchgate.net Lipases can selectively acylate one enantiomer of the racemic amine in the presence of an acyl donor. This results in a mixture of the acylated amine and the unreacted, enantiomerically pure amine, which can then be separated. Lipase (B570770) B from Candida antarctica (CAL-B) is a commonly used enzyme for this type of resolution. researchgate.net

| Method | Key Reagents/Process | Outcome | Reference |

|---|---|---|---|

| Classical Resolution | Racemic amine + chiral resolving agent (e.g., tartaric acid derivatives) | Separation of diastereomeric salts by crystallization to obtain pure enantiomers. | onyxipca.comgoogle.com |

| Chiral Auxiliary | Condensation with (1S,2R)-(+)-norephedrine, followed by reduction and auxiliary removal. | Diastereoselective synthesis yielding an enantiomerically enriched product. | google.com |

| Enzymatic Kinetic Resolution | Lipase (e.g., CAL-B) selectively acylates one enantiomer from the racemic mixture. | Separation of the acylated enantiomer from the unreacted enantiomer. | researchgate.net |

| Asymmetric Hydrogenation | Reduction of an imine intermediate using a chiral catalyst. | Direct formation of an enantiomerically enriched amine. | google.com |

Chiral Resolution Techniques

Chiral resolution involves the separation of a pre-synthesized racemic mixture of this compound into its constituent (R)- and (S)-enantiomers. While this approach involves the loss of at least 50% of the material as the undesired enantiomer (unless a racemization process is included), it remains a widely used and practical method.

Enzymatic Kinetic Resolution (e.g., Lipase-catalyzed)

Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. Lipases, such as Candida antarctica lipase B (CAL-B), are frequently employed for the resolution of amines. In this process, the enzyme selectively catalyzes the acylation of one enantiomer of the racemic this compound, while the other enantiomer is left largely unreacted.

The reaction is conducted in the presence of an acyl donor, typically an ester like ethyl acetate. The enzyme's active site, being chiral, preferentially binds and catalyzes the reaction of one amine enantiomer, converting it into the corresponding amide. The resulting mixture contains the unreacted amine enantiomer and the newly formed amide of the opposite enantiomer. These two compounds have different chemical properties and can be readily separated by standard laboratory techniques such as extraction or chromatography. The efficiency of an enzymatic resolution is quantified by the enantiomeric ratio (E), with high E-values indicating excellent selectivity.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers a more atom-economical approach by directly converting a prochiral starting material into a single, desired enantiomer of this compound. This avoids the formation of a racemic mixture and the subsequent resolution step.

Asymmetric Hydrogenation of Imines

This prominent method involves the catalytic reduction of a prochiral imine derived from 4-methoxy-3-methylacetophenone. The imine is hydrogenated using molecular hydrogen (H₂) in the presence of a small amount of a chiral transition metal catalyst. These catalysts typically consist of a rhodium (Rh), ruthenium (Ru), or iridium (Ir) metal center complexed with a chiral organic ligand.

The chiral ligand creates a specific three-dimensional environment that forces the hydrogen molecule to add to one face of the carbon-nitrogen double bond of the imine, leading to the preferential formation of one amine enantiomer. The enantiomeric excess (ee) of the product is highly dependent on the synergistic interplay between the metal, the ligand structure, the substrate, and the reaction conditions (e.g., solvent, temperature, and hydrogen pressure).

Table 2: Key Components in Asymmetric Imine Hydrogenation

| Component | Role | Common Examples |

|---|---|---|

| Metal Precursor | Catalytic center for H₂ activation | [Rh(COD)Cl]₂, RuCl₂(PPh₃)₃ |

| Chiral Ligand | Induces stereoselectivity | BINAP, DuPhos, Josiphos families |

| Substrate | Prochiral imine | N-(1-(4-methoxy-3-methylphenyl)ethylidene)aniline |

Asymmetric Hydroboration-Amination

The asymmetric hydroboration-amination sequence provides another route to chiral amines from the corresponding vinylarene, in this case, 1-ethenyl-4-methoxy-3-methylbenzene. The first step is the enantioselective hydroboration of the alkene. A chiral catalyst, often a rhodium complex of a chiral phosphine (B1218219) ligand, directs the addition of a borane (B79455) reagent (e.g., catecholborane) across the double bond to form a chiral organoborane intermediate with high enantiopurity.

This organoborane is then subjected to an amination step. Treatment with an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (H₂NOSO₃H), replaces the borane group with an amino group (NH₂). This transformation typically proceeds with retention of the stereochemistry established in the hydroboration step, yielding the final chiral amine product.

Chiral Auxiliary-Mediated Synthesis

In this strategy, a prochiral molecule is covalently bonded to a single-enantiomer chiral molecule, known as a chiral auxiliary. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved and removed.

For the synthesis of this compound, the precursor ketone, 4-methoxy-3-methylacetophenone, can be condensed with a chiral auxiliary, such as (R)- or (S)-1-phenylethylamine or an Evans oxazolidinone derivative, to form a chiral imine or enamine intermediate. The steric and electronic properties of the auxiliary block one face of the molecule, forcing an incoming reagent, such as a hydride from a reducing agent, to attack from the less hindered face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. The final step involves the chemical cleavage of the auxiliary, which can often be recovered for reuse, to release the desired enantiomerically enriched amine.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com The application of these principles to the synthesis of this compound can lead to significant improvements in efficiency, safety, and environmental performance. Key strategies include the use of alternative energy sources, solvent-free reaction conditions, and process design focused on maximizing atom economy and minimizing waste.

Solvent-Free Reaction Conditions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are major contributors to chemical waste and environmental pollution. instituteofsustainabilitystudies.com Performing reactions under solvent-free conditions can lead to higher reaction rates, easier product purification, and a significantly reduced environmental footprint.

A common route to amines like this compound is the reductive amination of the corresponding ketone, 4-methoxy-3-methylacetophenone. This transformation can be effectively carried out under solvent-free conditions. For instance, the direct reductive amination of ketones with anilines has been demonstrated using sodium triacetoxyborohydride (B8407120) as the reducing agent, achieving high yields without the need for a solvent. researchgate.net Another approach involves the in-situ oxidation of a benzyl (B1604629) halide to an aldehyde, followed by a solventless reductive amination, which provides a facile and environmentally friendly method for N-alkylated amines. rsc.org

To illustrate the benefits of solvent-free conditions, consider the following comparison for a model reductive amination reaction:

| Reaction Condition | Reactants | Catalyst/Reagent | Time | Yield | Reference |

| Solvent-Free | Benzyl halide, Amine | NMO, NaBH4, K-10 Clay | 30 min | Good to Excellent | rsc.org |

| Conventional | Ketone, Amine | H2, Pd/C | Several hours | Variable | nih.gov |

This table presents illustrative data for related reactions to demonstrate the potential advantages of solvent-free conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that can dramatically reduce reaction times and improve product yields. researchgate.net This technology allows for precise temperature control and can facilitate reactions that are slow or inefficient under conventional heating.

In the context of synthesizing this compound, microwave assistance can be applied to the key reductive amination step. Studies on the microwave-assisted reductive amination of various ketones have shown significant rate enhancements. For example, the reductive amination of ketones with anilines using sodium triacetoxyborohydride was achieved in just 10 minutes at 140°C under microwave irradiation, with yields ranging from 64-95%. researchgate.netthieme-connect.de Similarly, a rapid, one-pot synthesis of primary amines from aldehydes and methyl carbamate (B1207046) has been developed using microwave heating, offering high yields and purities. organic-chemistry.org

The following table compares conventional and microwave-assisted approaches for a representative reductive amination:

| Method | Substrates | Reducing Agent | Time | Temperature | Yield | Reference |

| Microwave | Aniline, Cyclohexanone | NaBH(OAc)3 | 10 min | 140°C | 94% | thieme-connect.de |

| Conventional | Aniline, Cyclohexanone | NaBH(OAc)3 | 12 h | Room Temp | 85% | thieme-connect.de |

This table provides comparative data from a study on a model reductive amination to highlight the efficiency of microwave-assisted synthesis.

Ultrasonication in Synthesis

Ultrasonication, the application of high-frequency sound waves (typically >20 kHz), can induce acoustic cavitation in a liquid medium. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates and yields. nih.gov This technique is particularly effective for heterogeneous reactions.

The synthesis of amines can benefit from ultrasound assistance. For example, a one-pot synthesis of primary amines from ketones using ethanolic ammonia and sodium borohydride was completed in just 10 minutes with good to excellent yields under ultrasound irradiation. unipr.it In another application, the aza-Michael addition of amines to α,β-unsaturated compounds was carried out efficiently in water under ultrasonic conditions, avoiding the need for catalysts. nih.govutrgv.edu A solventless, ultrasound-assisted method for the reductive amination of benzyl halides has also been developed, demonstrating the versatility of this green technique. rsc.org

The effect of ultrasonication on reaction efficiency is demonstrated in the table below for a model amine synthesis:

| Method | Reaction | Solvent | Time | Yield | Reference |

| Ultrasonication | Aza-Michael Addition | Water | 5-10 min | 86-98% | nih.gov |

| Silent Condition | Aza-Michael Addition | Water | 30 min | 96% | nih.gov |

| Ultrasonication | Reductive Amination | Solvent-free | 30 min | Good to Excellent | rsc.org |

This table illustrates the acceleration of reaction times and high yields achievable with ultrasound-assisted synthesis for related amine formations.

Photo-catalytic Methods

Visible-light photocatalysis has gained prominence as a green and sustainable method for driving chemical reactions. This approach utilizes light energy to generate reactive intermediates from a photocatalyst, enabling transformations to occur under mild conditions. nih.gov In the synthesis of benzylic amines, photocatalysis offers novel pathways for C-N bond formation.

For instance, the intermolecular hydroaminoalkylation of styrenes with unprotected primary alkylamines can be achieved using organophotoredox catalysis. nih.govacs.org This method allows for the direct and modular synthesis of γ-arylamines. The reaction mechanism typically involves the generation of an α-amino radical via a hydrogen atom transfer process, which then adds to the styrene (B11656). nih.gov Another strategy involves the visible-light-mediated cleavage of benzylic C-S bonds to generate carbocations, which can then be trapped by amine nucleophiles to form the desired C-N bond. unipr.it These methods represent a significant advance in amine synthesis, avoiding harsh reagents and conditions.

A plausible photocatalytic route to a precursor of this compound could involve the hydroaminoalkylation of 4-methoxy-3-methylstyrene. The general mechanism proceeds as follows:

Excitation of a photocatalyst by visible light.

Generation of an azidyl radical from an azide (B81097) ion. nih.gov

Hydrogen atom transfer from an amine to the azidyl radical, forming an α-amino radical. nih.gov

Addition of the α-amino radical to the styrene derivative. nih.gov

Reduction of the resulting benzylic radical to complete the catalytic cycle. nih.gov

Mechanochemical Approaches (Grinding/Milling)

Mechanochemistry utilizes mechanical energy, typically from grinding or milling, to induce chemical reactions, often in the absence of a solvent. mdpi.com This technique can lead to faster reactions, different product selectivities compared to solution-based methods, and is inherently a green process due to the elimination of bulk solvents.

The synthesis of imines, which are key intermediates in the reductive amination pathway to amines, is well-suited for mechanochemical methods. The manual grinding or ball milling of aldehydes or ketones with amines can produce imines in high yields and in very short reaction times. mdpi.com For example, the synthesis of fluorinated imines from benzaldehydes and anilines was achieved in 15 minutes with excellent yields by manual grinding. mdpi.com Liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction, has also been shown to be highly effective for the synthesis of imine-linked covalent organic frameworks. rsc.orgresearchgate.net

The efficiency of mechanochemical synthesis for imine formation, a crucial step towards obtaining this compound, is highlighted below:

| Method | Reactants | Time | Yield | Reference |

| Mechanochemical (Grinding) | Fluorinated Benzaldehyde, Aniline | 15 min | Good to Excellent | mdpi.com |

| Conventional (Solution) | Aldehyde, Amine | Several hours | Variable | mdpi.com |

This table compares the reaction times for imine synthesis, illustrating the significant acceleration provided by mechanochemical methods.

Atom Economy and Waste Minimization in Process Design

A central goal of green chemistry is to design synthetic processes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. jocpr.com High atom economy reactions, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts.

In the synthesis of this compound via reductive amination of 4-methoxy-3-methylacetophenone, the choice of reagents significantly impacts the atom economy. A direct catalytic reductive amination using ammonia and hydrogen gas is highly atom-economical, with water being the only byproduct.

Atom Economy Calculation for Reductive Amination: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the ideal synthesis of this compound:

Reactants: 4-methoxy-3-methylacetophenone (C10H12O2, MW: 164.20 g/mol ), Ammonia (NH3, MW: 17.03 g/mol ), Hydrogen (H2, MW: 2.02 g/mol )

Products: this compound (C10H15NO, MW: 165.23 g/mol ), Water (H2O, MW: 18.02 g/mol )

Atom Economy: (165.23 / (164.20 + 17.03 + 2.02)) x 100% = 90.2%

Strategies for waste minimization in the synthesis of this compound include:

Utilizing catalytic rather than stoichiometric reagents. instituteofsustainabilitystudies.com

Implementing solvent recovery and recycling programs. emergingpub.com

Optimizing reaction conditions to maximize yield and minimize byproduct formation.

Choosing renewable feedstocks where feasible. instituteofsustainabilitystudies.com

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Reaction Mechanisms and Chemical Transformations Involving 1 4 Methoxy 3 Methylphenyl Ethanamine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in 1-(4-Methoxy-3-methylphenyl)ethanamine possesses a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. This characteristic allows it to participate in a variety of chemical reactions by attacking electron-deficient centers.

Common nucleophilic reactions involving the amine functionality include:

Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary and tertiary amines. The reaction proceeds via the attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion.

Acylation: Reaction with acyl halides or anhydrides yields amides. This is a common method for forming stable derivatives of amines.

Condensation with Carbonyls: The amine can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. These imines can be subsequently reduced to form secondary amines.

Michael Addition: As a nucleophile, the amine can participate in Michael additions, attacking the β-carbon of α,β-unsaturated carbonyl compounds. For the related compound, (R)-(+)-1-(4-Methoxyphenyl)ethylamine, its use in diastereo- and enantioselective Michael addition reactions has been noted. chemicalbook.com

The nucleophilic character of the amine is fundamental to its role as a building block in the synthesis of more complex molecules.

Table 1: Examples of Nucleophilic Reactions of the Amine Functionality

| Reaction Type | Electrophile | Product Class |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Acylation | Acyl Halide (RCO-X) | Amide |

| Condensation | Aldehyde/Ketone (R-CO-R') | Imine (Schiff Base) |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating methoxy (B1213986) and methyl groups. wikipedia.org The outcome of such reactions is determined by the directing effects of all three substituents on the ring.

The substituents and their effects are as follows:

-OCH₃ (Methoxy group): A strong activating group that directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in

-CH₃ (Methyl group): A weak activating group that also directs ortho and para. libretexts.org

-CH(CH₃)NH₂ (Ethanamine group): An activating group that directs ortho and para. However, under the acidic conditions often used for EAS reactions, the amine group is protonated to form an anilinium ion (-CH(CH₃)NH₃⁺), which is a deactivating and meta-directing group. byjus.com

The positions on the aromatic ring are numbered starting from the carbon bearing the ethylamine (B1201723) group as position 1. Thus, the molecule is 1-(1-aminoethyl)-3-methyl-4-methoxybenzene. The available positions for substitution are 2, 5, and 6. The directing effects of the substituents are summarized below:

Table 2: Directing Effects of Substituents on the Phenyl Ring

| Substituent (Position) | Activating/Deactivating | Directing Effect | Favored Positions |

|---|---|---|---|

| -CH(CH₃)NH₂ (1) | Activating | Ortho, Para | 2, 6 |

| -CH(CH₃)NH₃⁺ (1) (in acid) | Deactivating | Meta | 3, 5 |

| -CH₃ (3) | Activating | Ortho, Para | 2, 5 |

| -OCH₃ (4) | Strongly Activating | Ortho, Para | 3, 5 |

Considering these effects, the methoxy group is the most powerful activator. It strongly directs substitution to its ortho positions (3 and 5). Since position 3 is already occupied by the methyl group, position 5 is a highly favored site for electrophilic attack. The methyl group directs to positions 2 and 5. The ethylamine group (under non-acidic conditions) directs to positions 2 and 6. Therefore, a mixture of products is likely, with substitution at position 5 expected to be a major product due to the strong directing effect of the methoxy group. Substitution at positions 2 and 6 are also possible.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring, typically using a Lewis acid catalyst. wikipedia.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.org

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can involve either the amine functionality or the aromatic ring.

Oxidation: Primary amines can be oxidized, but this often leads to a mixture of products and can be difficult to control. The specific oxidation products would depend on the oxidizing agent used. The electron-rich aromatic ring can also be susceptible to oxidation under strong conditions, potentially leading to ring-opening or the formation of quinone-like structures.

Reduction: The aromatic ring is generally resistant to reduction due to its stability. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the benzene (B151609) ring can be reduced to a cyclohexyl ring.

A key synthetic route to aromatic amines is the reduction of the corresponding nitroaromatic compounds. This can be achieved using various methods, including catalytic hydrogenation (e.g., with Pd/C) or chemical reducing agents like tin or iron in acidic media. chemistrystudent.com Therefore, a plausible synthetic pathway to this compound would involve the reduction of 1-(4-methoxy-3-methylphenyl)nitroethane. Another common method is the reductive amination of the corresponding ketone, 1-(4-methoxy-3-methylphenyl)ethanone.

Derivative Formation Mechanisms (e.g., Acylation)

The formation of derivatives, such as amides via acylation, is a key transformation of this compound. Acylation is a robust and widely used reaction for the protection of amine groups or for the synthesis of biologically active molecules.

The mechanism for acylation with an acyl chloride proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate where the nitrogen gains a positive charge and the carbonyl oxygen gains a negative charge.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base, which can be another molecule of the amine or an added non-nucleophilic base, removes a proton from the positively charged nitrogen atom, yielding the neutral amide product and an ammonium (B1175870) salt.

This reaction is typically fast and exothermic. The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Synthetic Applications and Derivatization of 1 4 Methoxy 3 Methylphenyl Ethanamine

As Chiral Building Block in Asymmetric Synthesis

Chiral amines are crucial components in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, and catalysts. google.com The compound 1-(4-methoxyphenyl)ethanamine, an analogue of the title compound, is widely recognized as a versatile chiral building block for creating enantiomerically pure molecules, particularly in the pharmaceutical industry. google.com Given its chiral center at the alpha-carbon of the ethylamine (B1201723) side chain, 1-(4-methoxy-3-methylphenyl)ethanamine is an ideal candidate for similar applications.

In asymmetric synthesis, such chiral amines can be used to:

Resolve racemic mixtures of acids: The amine can form diastereomeric salts with a racemic carboxylic acid, which can then be separated by crystallization.

Act as a chiral auxiliary: The amine can be temporarily incorporated into a substrate molecule to direct a subsequent stereoselective reaction. After the desired stereochemistry is achieved, the auxiliary can be cleaved.

Form chiral ligands for metal catalysts: The nitrogen atom can coordinate with a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction.

The enantiopure forms, (R)- and (S)-1-(4-methoxy-3-methylphenyl)ethanamine, would be valuable for synthesizing complex chiral molecules where specific stereoisomers are required for biological activity.

Precursor for Nitrogen-Containing Heterocycles

Primary amines are fundamental starting materials for the synthesis of a vast array of nitrogen-containing heterocycles. This compound can serve as a key precursor for several important classes of heterocyclic compounds.

The piperidine (B6355638) ring is a common scaffold in many pharmaceuticals. While direct synthesis examples using the title compound are not prominent, general synthetic routes to piperidines often involve the cyclization of precursors built from primary amines. nih.govyoutube.com For instance, a plausible route could involve the N-alkylation of this compound with a bifunctional electrophile, such as a 1,5-dihalopentane, followed by intramolecular cyclization. Another approach is the reductive amination of a suitable δ-ketoaldehyde or related carbonyl compound, where the primary amine is incorporated into the ring system. nih.gov These methods would lead to N-substituted piperidines bearing the 1-(4-methoxy-3-methylphenyl)ethyl group, a substructure that could be explored for various biological activities.

Quinazolines are another class of heterocycles with significant pharmacological importance. nih.govnih.gov Several synthetic strategies for quinazolines utilize primary amines. organic-chemistry.org A common method involves the condensation of a primary amine, such as this compound, with a 2-aminobenzophenone (B122507) or a 2-aminobenzaldehyde. organic-chemistry.org This reaction typically proceeds through an imine intermediate, which then undergoes cyclization and oxidation (or dehydrogenation) to form the aromatic quinazoline (B50416) ring. The resulting product would be a 4-substituted quinazoline, with the substituent at the 4-position being the 1-(4-methoxy-3-methylphenyl)ethylamino group. digitellinc.com

Table 1: Potential Quinazoline Synthesis via Condensation Reaction

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | 2-Aminobenzophenone | Ceric Ammonium (B1175870) Nitrate (CAN) / TBHP organic-chemistry.org | 2-Phenyl-4-[1-(4-methoxy-3-methylphenyl)ethylamino]quinazoline |

| This compound | 2-Aminobenzaldehyde | I₂ / O₂ (oxidant) organic-chemistry.org | 4-[1-(4-methoxy-3-methylphenyl)ethylamino]quinazoline |

The Ugi reaction is a powerful multi-component reaction for generating molecular diversity. wikipedia.org A key variation is the Ugi-azide reaction, which produces 1,5-disubstituted tetrazoles by reacting an aldehyde or ketone, an amine, an isocyanide, and an azide (B81097) source (typically trimethylsilyl (B98337) azide, TMSN₃). nih.gov

In this reaction, this compound would serve as the amine component. The reaction proceeds through the formation of an imine between the amine and the aldehyde, which is then attacked by the isocyanide and the azide anion in a concerted or stepwise fashion. nih.gov This one-pot synthesis is highly efficient and allows for the rapid creation of a library of tetrazole derivatives by simply varying the other components. The resulting tetrazoles would feature the 1-(4-methoxy-3-methylphenyl)ethyl group attached to the N1 position of the tetrazole ring. nih.gov

Table 2: Exemplary Ugi-Azide Reaction for Tetrazole Synthesis

| Amine Component | Aldehyde | Isocyanide | Azide Source | Potential Product |

| This compound | Benzaldehyde | tert-Butyl isocyanide | TMSN₃ | 1-[1-(4-Methoxy-3-methylphenyl)ethyl]-5-phenyl-1H-tetrazole |

| This compound | Isobutyraldehyde | Cyclohexyl isocyanide | TMSN₃ | 1-[1-(4-Methoxy-3-methylphenyl)ethyl]-5-isopropyl-1H-tetrazole |

Intermediate for Complex Organic Molecules

Building upon its role as a precursor to heterocycles, this compound is a valuable intermediate for more complex molecular architectures. The heterocycles synthesized in the previous sections—piperidines, quinazolines, and tetrazoles—are themselves important intermediates in drug discovery and materials science. For example, the glutarimide (B196013) alkaloid julocrotine has been synthesized using the related (R)-(+)-1-(4-methoxyphenyl)-ethylamine in an Ugi reaction, followed by hydrolysis and cyclization, demonstrating the utility of these amines in natural product synthesis. rsc.org The title compound could foreseeably be employed in similar multi-step synthetic sequences to access novel, complex bioactive molecules.

Analogue Synthesis and Structural Modification

Substituted phenethylamines are a broad class of compounds whose biological activities are highly dependent on their substitution patterns. wikipedia.org this compound serves as a scaffold that can be readily modified to generate a library of analogues for structure-activity relationship (SAR) studies. biomolther.org

Key modifications could include:

Alteration of the Phenyl Ring Substituents: The methoxy (B1213986) group could be demethylated to a hydroxyl group, converted to other alkoxy groups, or replaced entirely. The methyl group could be moved to other positions or replaced with other alkyl or electron-withdrawing groups.

Modification of the Ethylamine Side Chain: The amine could be N-alkylated or N-acylated. The methyl group on the side chain could be homologated to an ethyl or larger group.

N-alkylation: The primary amine can be converted to secondary or tertiary amines, which can significantly alter the compound's pharmacological properties. oup.com

These structural modifications allow chemists to systematically probe the molecular interactions with biological targets and optimize properties like potency, selectivity, and metabolic stability. nih.govnih.gov

Analytical Characterization Methodologies for 1 4 Methoxy 3 Methylphenyl Ethanamine and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 1-(4-Methoxy-3-methylphenyl)ethanamine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework. Although specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on its chemical structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the substituted benzene (B151609) ring would appear as a set of multiplets or distinct doublets. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups attached to the ring would each produce a sharp singlet. The protons of the ethylamine (B1201723) side chain—the methine (CH) and the terminal methyl (CH₃)—would appear as a quartet and a doublet, respectively, due to spin-spin coupling. The amine (-NH₂) protons may appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Separate signals are expected for the two methyl carbons (one on the ring and one on the side chain), the methoxy carbon, the methine carbon, and the six unique carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the positions of the methoxy and methyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | ¹H NMR Predicted Chemical Shift (δ, ppm) | ¹³C NMR Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-CH (various) | ~6.7 - 7.2 | ~110 - 158 |

| -OCH₃ | ~3.8 | ~55 |

| Ar-CH₃ | ~2.2 | ~16 |

| -CH(NH₂) | ~4.1 (quartet) | ~50 |

| -CH(NH₂)-CH₃ | ~1.4 (doublet) | ~24 |

| -NH₂ | Broad singlet | N/A |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, aromatic, and ether functionalities.

Key expected absorption bands include N-H stretching vibrations for the primary amine group, C-H stretching for the aromatic and aliphatic parts of the molecule, C=C stretching for the aromatic ring, and C-O stretching for the methoxy group's ether linkage.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkyl Groups (-CH₃) | C-H Stretch | 2850 - 2975 |

| Aryl Ether (Ar-O-CH₃) | C-O Stretch (Asymmetric) | 1230 - 1275 |

| Aryl Ether (Ar-O-CH₃) | C-O Stretch (Symmetric) | 1020 - 1075 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is invaluable for determining the molecular weight and elemental composition and for deducing molecular structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

When coupled with gas chromatography, mass spectrometry allows for the separation and identification of individual components in a mixture. For a pure sample of this compound (molecular weight: 165.23 g/mol ), GC-MS analysis under electron ionization (EI) would produce a molecular ion peak ([M]⁺) at m/z 165.

The fragmentation pattern is dominated by alpha-cleavage, which is characteristic of phenethylamines. The primary fragmentation involves the cleavage of the bond between the carbon atom attached to the amine and the adjacent methyl group on the side chain. This leads to two major diagnostic ions.

Table 3: Predicted Key GC-MS Fragments for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion |

| 150 | [M - CH₃]⁺ | Loss of side-chain methyl group |

| 135 | [C₉H₁₁O]⁺ | Benzylic cleavage, loss of •CH(NH₂)CH₃ |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage, formation of [CH(NH₂)CH₃]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is suitable for analyzing compounds that are not sufficiently volatile for GC. Using a soft ionization technique like electrospray ionization (ESI) in positive ion mode, this compound is readily detected as its protonated molecule, [M+H]⁺.

In tandem mass spectrometry (LC-MS/MS), this precursor ion is selected and fragmented to produce characteristic product ions. This technique is highly specific and sensitive. Common fragmentation pathways for the [M+H]⁺ ion of similar primary amines include the neutral loss of ammonia (B1221849) (NH₃).

Table 4: Expected LC-MS/MS Transitions for this compound

| Analysis Mode | Precursor Ion (m/z) | Expected Product Ion(s) (m/z) |

|---|---|---|

| Positive Ion ESI | 166.1 ([M+H]⁺) | 149 ([M+H - NH₃]⁺), 135 ([M+H - C₂H₆N]⁺) |

Analysis of Derivatized Compounds (e.g., Perfluoroacyl Derivatives)

Chemical derivatization is often employed in GC-MS analysis to improve the chromatographic properties and mass spectral characteristics of polar compounds like primary amines. Derivatizing this compound with a perfluoroacylating agent, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), yields a less polar, more volatile amide derivative. nih.govnih.gov

This process is particularly useful for distinguishing between closely related structural isomers. nih.govnih.gov Acylation weakens the bond between the nitrogen and the alpha-carbon of the side chain. nih.gov This alteration of the molecule's structure changes the fragmentation pathway under electron ionization. Instead of the amine-containing fragment dominating the spectrum, the fragmentation often favors the formation of the substituted benzyl (B1604629) cation. nih.gov For this compound derivatives, this results in a highly abundant or base peak at m/z 135, corresponding to the stable 4-methoxy-3-methylbenzyl cation, which serves as a key identifier for this specific aromatic substitution pattern. nih.gov

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analytical characterization of this compound, enabling the assessment of its purity, the separation of its stereoisomers, and the quantification of related substances. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is particularly crucial for determining both chemical and chiral purity. phenomenex.com

The enantiomeric separation of chiral amines is a significant area of focus in pharmaceutical and chemical analysis, as different enantiomers can exhibit distinct biological activities. phenomenex.com For this compound, which possesses a chiral center, chiral HPLC is the most effective method to separate and quantify the R- and S-enantiomers. yakhak.org This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for resolving a variety of chiral amines. yakhak.orgmdpi.com For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dichlorophenylcarbamate) are examples of selectors used in commercially available chiral columns. yakhak.org

The mobile phase composition is critical for achieving successful enantioseparation. Normal-phase chromatography, utilizing solvent systems like hexane (B92381) and an alcohol modifier (e.g., 2-propanol or ethanol), is commonly employed. yakhak.orgdoi.org The ratio of these solvents is optimized to balance retention time and resolution. To improve peak shape and prevent the strong retention of basic analytes like amines on the acidic silica (B1680970) surface of the stationary phase, a basic additive such as diethylamine (B46881) (DEA) is often incorporated into the mobile phase. mdpi.comnih.gov The absence of such an additive can lead to significant peak tailing or even complete retention of the amine on the column. mdpi.com

The development of a robust chiral HPLC method involves a systematic optimization of chromatographic conditions, including the choice of CSP, mobile phase composition, flow rate, and column temperature. nih.gov Method validation is then performed to ensure accuracy, precision, sensitivity, and reproducibility. nih.gov

Table 1: Illustrative Chiral HPLC Conditions for Amines

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H, OD-H) | Enantiomeric separation |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1-0.5% Diethylamine (DEA) | Elution and separation of enantiomers; DEA improves peak shape |

| Flow Rate | 0.8 - 1.0 mL/min | Controls analysis time and resolution |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | Quantifies the separated enantiomers |

| Temperature | Ambient or controlled (e.g., 20-25 °C) | Affects retention and selectivity |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. nih.gov While primary amines like this compound can be analyzed directly, their polarity can lead to poor peak shapes and interactions with the stationary phase. To overcome these issues and improve chromatographic performance, derivatization is a common strategy. nih.govjfda-online.com

Acylation is a frequently used derivatization technique for amines. Reagents such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) react with the primary amine group to form stable, less polar, and more volatile amide derivatives. nih.govojp.gov This process not only improves chromatographic behavior but also enhances detection sensitivity, particularly with an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry. nih.govjfda-online.com Furthermore, the mass spectra of these derivatives often provide unique fragmentation patterns that are invaluable for structural confirmation and differentiating between isomers. nih.govojp.gov

The choice of GC column is also critical. Capillary columns with a non-polar or moderately polar stationary phase, such as those based on dimethylpolysiloxane, are generally effective for separating the derivatized analytes. nih.govojp.gov The GC method parameters, including the temperature program, carrier gas flow rate, and injector temperature, are optimized to achieve baseline separation of the analyte from impurities and other components in the sample matrix. epa.gov

GC-MS analysis provides both retention time data for identification and mass spectral data for confirmation. The electron ionization (EI) mass spectrum of the underivatized compound and its derivatives can be used to elucidate the structure and identify characteristic fragment ions. For instance, phenethylamines often exhibit a characteristic cleavage of the alkyl carbon-nitrogen bond, yielding fragments that can help identify the side-chain structure. nih.govnih.gov

Table 2: Typical GC-MS Parameters for Phenethylamine (B48288) Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization | Acylation with PFPA or HFBA | Increases volatility, improves peak shape, and enhances sensitivity |

| Column | Capillary column (e.g., 30 m x 0.25 mm) with a dimethylpolysiloxane stationary phase | Separation of analytes |

| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying analytes through the column |

| Injector | Split/Splitless, 250 °C | Vaporizes the sample for introduction onto the column |

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 280 °C) | Separates compounds based on boiling points and interactions with the stationary phase |

| Detector | Mass Spectrometer (MS) | Provides mass spectral data for identification and structural confirmation |

X-ray Crystallography for Structural Elucidation

For this compound, obtaining a single crystal of the free base or, more commonly, a stable salt (e.g., hydrochloride or tartrate) is the first and often most challenging step. The process involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the crystal to form slowly through methods such as slow evaporation or cooling. nih.gov

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. nih.gov The geometric arrangement of these diffraction spots provides information about the crystal's unit cell dimensions and space group symmetry. The intensities of the spots are then used to calculate an electron density map of the molecule. This map is interpreted to build a three-dimensional model of the molecule's structure. nih.gov

The resulting structural data is invaluable for:

Absolute Configuration: For a chiral compound, X-ray crystallography of a salt with a known chiral counter-ion can unambiguously determine the absolute stereochemistry (R or S configuration) of the chiral center.

Conformational Analysis: It reveals the preferred three-dimensional shape of the molecule in the solid state.

Intermolecular Interactions: The analysis shows how molecules pack together in the crystal, revealing details about hydrogen bonding and other non-covalent interactions that stabilize the crystal structure.

While no public crystal structure for this compound itself was found in the surveyed literature, the technique has been applied to numerous related methoxyphenyl derivatives. nih.gov The methodology remains the standard and most powerful tool for unequivocally elucidating the solid-state structure of such compounds.

Table 3: Key Stages of X-ray Crystallography

| Stage | Description | Outcome |

|---|---|---|

| 1. Crystallization | Growing a high-quality single crystal of the compound or its salt. | A well-ordered crystal suitable for diffraction. |

| 2. Data Collection | Exposing the crystal to an X-ray beam and recording the diffraction pattern. | A dataset of diffraction spot positions and intensities. |

| 3. Structure Solution | Using the diffraction data to calculate an initial electron density map and build a molecular model. | A preliminary 3D model of the molecule. |

| 4. Structure Refinement | Optimizing the atomic positions of the model to best fit the experimental diffraction data. | A final, highly accurate 3D molecular structure with precise bond lengths and angles. |

Computational Chemistry Studies on 1 4 Methoxy 3 Methylphenyl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods are used to determine molecular geometries, electronic structures, and various other properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govclinicsearchonline.org This approach focuses on the electron density to calculate the ground-state energy of the molecule, which corresponds to its most stable geometric configuration. researchgate.net A typical DFT study involves optimizing the molecular geometry of 1-(4-methoxy-3-methylphenyl)ethanamine to predict bond lengths, bond angles, and dihedral angles. Computational approaches like DFT have become increasingly popular for elucidating the properties of molecules at the molecular level, allowing for the prediction of molecular behavior without the need for experimental procedures. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgresearchgate.net This analysis primarily involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive. researchgate.netmalayajournal.org For a molecule like this compound, FMO analysis would reveal the regions of the molecule most likely to be involved in electron donation and acceptance during chemical reactions.

Below is a representative table illustrating the type of data generated from an FMO analysis. Note: The values presented are hypothetical and for illustrative purposes only, as specific study data for the target compound were not found.

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.99 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.98 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.01 |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electronic structure and bonding within a molecule by translating the complex, delocalized molecular orbitals into a localized Lewis structure of chemical bonds and lone pairs. wikipedia.org This method is used to investigate intramolecular and intermolecular bonding and interactions. researchgate.net

Key insights from NBO analysis include:

Hybridization: It determines the hybridization of atomic orbitals that form chemical bonds.

Natural Atomic Charges: It calculates the charge distribution on each atom. q-chem.com

Donor-Acceptor Interactions: It quantifies the delocalization of electron density from filled "donor" orbitals (bonds or lone pairs) to empty "acceptor" orbitals (antibonds). The stabilization energy (E(2)) associated with these interactions indicates the strength of hyperconjugative effects within the molecule. wisc.edu

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.denih.gov It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks and understanding intermolecular interactions. researchgate.netresearchgate.net

The MEP map is color-coded to represent different electrostatic potential values:

Red/Orange: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue: Regions of positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net

Green: Regions of neutral or near-zero potential. researchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the amine group and the oxygen atom of the methoxy (B1213986) group due to their lone pairs of electrons, highlighting these as potential sites for interaction with electrophiles.

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. escholarship.orgweizmann.ac.il This involves mapping the potential energy surface of a reaction to identify the most favorable pathway from reactants to products. Key elements of this analysis include locating and characterizing:

Reactants and Products: The starting materials and final compounds.

Intermediates: Stable species formed during the reaction.

Transition States: The highest energy points along the reaction coordinate, which represent the energy barrier that must be overcome for the reaction to proceed.

By modeling the transition states, chemists can calculate activation energies, providing quantitative insights into reaction rates and feasibility.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. frontiersin.org Unlike quantum chemical calculations that often focus on static, minimum-energy structures, MD simulations model the movement and interaction of atoms over time.

An MD simulation of this compound could offer insights into:

Conformational Analysis: Exploring the different spatial arrangements (conformations) the molecule can adopt and their relative stabilities.

Solvation Effects: Simulating how the molecule interacts with solvent molecules, providing a mechanistic understanding of dissolution and solubility. frontiersin.org

Intermolecular Interactions: Modeling how the molecule interacts with other molecules, which is crucial for understanding its behavior in various chemical environments.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For this compound, methods like Density Functional Theory (DFT) are employed to calculate nuclear magnetic resonance (NMR) spectra, infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis). These theoretical predictions are crucial for structural elucidation and understanding the molecule's electronic and vibrational characteristics.

Predicted ¹H and ¹³C NMR Spectra

The prediction of NMR spectra is a common application of computational chemistry, frequently utilizing the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with a DFT functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). mdpi.com This approach calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum for this compound would feature distinct signals corresponding to its different proton environments. The aromatic protons on the phenyl ring are expected to appear as distinct signals due to their unique electronic environments. The methoxy (-OCH₃) and methyl (-CH₃) groups attached to the ring would each produce a singlet. The protons of the ethanamine side chain—the methine (CH) and the terminal methyl (CH₃)—would exhibit characteristic splitting patterns and chemical shifts.

Similarly, the ¹³C NMR spectrum is predicted by calculating the chemical shifts for each carbon atom. The aromatic carbons would resonate in the typical downfield region for sp²-hybridized carbons, with the carbon atom bonded to the methoxy group appearing at a significantly different shift compared to the others. The aliphatic carbons of the ethanamine side chain and the methyl and methoxy substituents would appear in the upfield region of the spectrum. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are representative values based on computational models for similar structures. Actual calculated values may vary based on the level of theory and solvent model used.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H (various positions) | 6.5 - 7.5 | Singlet, Doublet |

| Side Chain -CH- | ~4.0 | Quartet |

| Methoxy -OCH₃ | ~3.8 | Singlet |

| Ring -CH₃ | ~2.2 | Singlet |

| Side Chain -CH₃ | ~1.4 | Doublet |

| Amine -NH₂ | ~1.5 (broad) | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are representative values based on computational models for similar structures.

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | ~158 |

| Aromatic C (substituted) | 125 - 140 |

| Aromatic C-H | 110 - 130 |

| Methoxy -OCH₃ | ~55 |

| Side Chain -CH- | ~50 |

| Side Chain -CH₃ | ~24 |

| Ring -CH₃ | ~16 |

Predicted Infrared (IR) Spectrum

Theoretical vibrational analysis using DFT calculations can predict the infrared spectrum by determining the harmonic vibrational frequencies of the molecule. nih.gov These calculations identify the fundamental vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms. The predicted wavenumbers are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations; therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. scielo.org.za

For this compound, key predicted vibrational modes would include:

N-H stretching from the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching vibrations, expected just above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl and ethylamine (B1201723) groups, predicted in the 2850-3000 cm⁻¹ range. scielo.org.za

C=C aromatic ring stretching vibrations, which would appear as a series of peaks in the 1450-1600 cm⁻¹ region.

C-O stretching from the methoxy group, which is characteristic and expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Table 3: Predicted Key IR Vibrational Frequencies for this compound Note: Values are representative and correspond to unscaled harmonic frequencies typical for the functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3400 - 3500 |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch (Asymmetric/Symmetric) | 2900 - 3000 |

| C=C Aromatic Stretch | 1500 - 1610 |

| C-H Bend (Aliphatic) | 1370 - 1470 |

| C-O Stretch (Asymmetric Aryl-Alkyl Ether) | 1230 - 1270 |

| C-N Stretch | 1020 - 1250 |

Predicted UV-Vis Spectrum

The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The transitions with the highest oscillator strengths correspond to the most intense absorption bands. The calculations typically focus on transitions involving the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za

For an aromatic compound like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the substituted benzene (B151609) ring. The presence of the electron-donating methoxy and methyl groups is predicted to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted benzene. Computational studies can pinpoint the specific orbitals involved in these transitions and predict the λ_max values, which are valuable for understanding the molecule's electronic structure. researchgate.net

Q & A

Q. Discrepancies in reported MAO-B inhibition potency: How to resolve?

- Answer : Variations may arise from assay conditions:

- Enzyme Source : Recombinant human MAO-B vs. rat brain homogenates.

- Substrate Concentration : Adjust kynuramine levels (50 µM vs. 100 µM) to avoid substrate inhibition.

- Statistical Validation : Use ANOVA with post-hoc tests (p<0.05) across ≥3 independent replicates .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.